

Technical Guide: Synthesis and Characterization of N-Cyclohexylquinazolin-4-amine

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Compound of Interest

Compound Name: *N-cyclohexylquinazolin-4-amine*

CAS No.: 81080-06-0

Cat. No.: B3063825

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Executive Summary & Medicinal Relevance

The N-substituted quinazolin-4-amine pharmacophore is a "privileged structure" in drug discovery, serving as the core architecture for approved kinase inhibitors such as Gefitinib and Erlotinib. The cyclohexyl derivative (**N-cyclohexylquinazolin-4-amine**) represents a fundamental lipophilic analogue used to probe the steric tolerance of the ATP-binding pocket in kinase domains.

This guide provides a robust, scalable protocol for its synthesis via Nucleophilic Aromatic Substitution (S_NAr), prioritizing high purity and yield. It addresses the common instability of the 4-chloroquinazoline precursor and provides a self-validating characterization workflow.

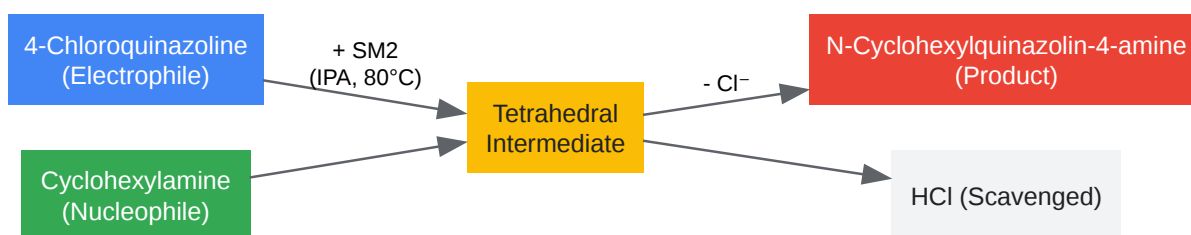
Retrosynthetic Analysis & Mechanism

The most reliable disconnection for this molecule occurs at the C4-N bond. The synthesis relies on the high electrophilicity of the C4 position in the quinazoline ring, activated by the adjacent ring nitrogens (N1 and N3).

Reaction Mechanism (S_NAr)

The reaction proceeds via an addition-elimination mechanism:

- Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the electron-deficient C4 carbon.
- Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed (though transient).
- Elimination: The chloride ion is expelled, restoring aromaticity.
- Deprotonation: The resulting ammonium species is neutralized by a base (triethylamine or excess amine).



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Figure 1: Mechanistic pathway for the S_NAr synthesis of **N-cyclohexylquinazolin-4-amine**.

Experimental Protocol

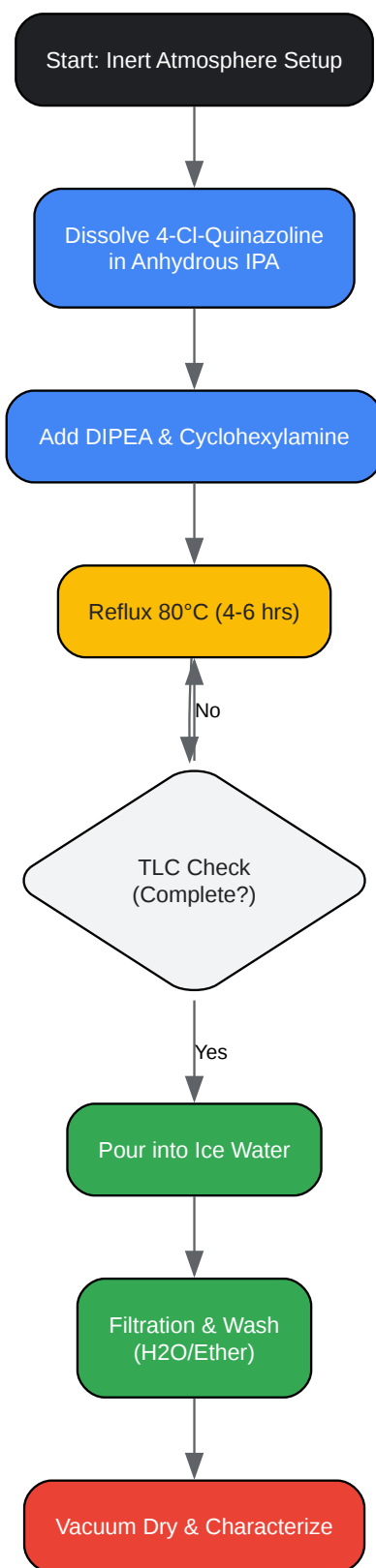
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

- Substrate: 4-Chloroquinazoline (CAS: 5190-68-1). Note: Highly moisture sensitive. Store under inert gas.
- Nucleophile: Cyclohexylamine (1.2 equivalents).
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents).
- Solvent: Isopropanol (IPA) or Dioxane (Anhydrous preferred).

Step-by-Step Methodology

This protocol is designed for a 1.0 gram scale but is linearly scalable.

- Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
- Solubilization: Add 4-Chloroquinazoline (1.0 g, 6.07 mmol) to the flask. Add Isopropanol (15 mL). Critical: Do not delay; 4-chloroquinazoline hydrolyzes to the inert quinazolinone in moist air.
- Addition: Add DIPEA (1.6 mL, 9.1 mmol) followed by Cyclohexylamine (0.83 mL, 7.28 mmol) dropwise via syringe.
- Reaction: Heat the mixture to reflux (80–85 °C) for 4–6 hours.
 - Monitoring: Check reaction progress via TLC (System: 50% Ethyl Acetate/Hexane). The starting material ($R_f \sim 0.6$) should disappear, replaced by a lower R_f spot (product).
- Workup (Precipitation Method):
 - Cool the reaction mixture to room temperature.
 - Concentrate the solvent to ~25% of original volume under reduced pressure.
 - Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.
- Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove unreacted amine.
- Purification: Recrystallize from Ethanol/Water (9:1) if necessary.



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Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectroscopic data.

Physical Properties[8][11]

- Appearance: White to pale yellow solid.
- Melting Point: 138–140 °C [1].[1]
- Molecular Weight: 227.31 g/mol .

Spectroscopic Data (Expected)

The following table summarizes the key diagnostic signals for **N-cyclohexylquinazolin-4-amine**.

Technique	Signal / Shift	Assignment	Diagnostic Note
1H NMR	δ 8.55 (s, 1H)	H-2 (Quinazoline)	Most deshielded singlet; confirms core integrity.
(DMSO-d6)	δ 8.25 (d, 1H)	H-8 (Ar-H)	Doublet, peri-position to N1.
δ 7.40 – 7.80 (m, 3H)	H-5, 6, 7 (Ar-H)	Aromatic multiplets.	
δ 7.90 (d, 1H, br)	N-H	Exchangeable proton (disappears with D2O).	
δ 4.10 – 4.25 (m, 1H)	N-CH (Cyclohexyl)	Methine proton; diagnostic for amine attachment.	
δ 1.10 – 2.05 (m, 10H)	-CH2- (Cyclohexyl)	Characteristic alkyl multiplets.	
13C NMR	δ 158.5, 155.2	C-2, C-4	Quaternary carbons attached to N.
δ 49.5	N-CH	Methine carbon of the cyclohexyl ring.	
Mass Spec	m/z 228.15	[M+H] ⁺	Base peak in ESI positive mode.

Troubleshooting Guide (Causality & Correction)

- Issue: Presence of a peak at δ 8.1 (s) in NMR.
 - Cause: Hydrolysis of starting material to Quinazolin-4(3H)-one.
 - Correction: Ensure 4-chloroquinazoline is fresh or recrystallized from hexanes before use. Use anhydrous solvents.
- Issue: Low Yield.

- Cause: Incomplete conversion or loss during aqueous wash (protonated product is water-soluble).
- Correction: Ensure the final pH of the aqueous workup is basic (> pH 9). If the product does not precipitate, extract with Dichloromethane (DCM).

References

- Shen, Z. L., et al. (2010). "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines." *Journal of Heterocyclic Chemistry*. Available at: [\[Link\]](#)
- Correa, J., et al. (2024).[2] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." *Molecules*. Available at: [\[Link\]](#)

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